3-Bromo-5-propyl-1,2,4-oxadiazole

説明

Introduction and Chemical Identity

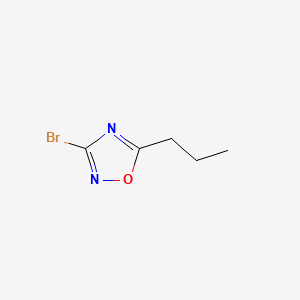

3-Bromo-5-propyl-1,2,4-oxadiazole belongs to the class of five-membered heterocyclic compounds that have demonstrated considerable importance in contemporary organic chemistry and materials science. The compound exhibits the characteristic oxadiazole ring system, which consists of three carbon atoms, two nitrogen atoms, and one oxygen atom arranged in a specific pentagonal configuration. The presence of the bromine halogen at position 3 and the propyl alkyl chain at position 5 creates a unique substitution pattern that influences both the chemical reactivity and physical properties of the molecule.

The heterocyclic nature of this compound places it within a broader category of nitrogen-containing aromatic compounds that have found widespread applications across various scientific disciplines. The electron-deficient character of the oxadiazole ring, combined with the specific substitution pattern, contributes to the compound's stability and makes it an attractive building block for synthetic chemistry applications. Commercial availability of this compound through multiple chemical suppliers indicates its established role in research and development activities, with purity levels typically exceeding 95 percent for research-grade materials.

Historical Context and Discovery

The historical development of 1,2,4-oxadiazoles as a chemical class traces back to 125 years ago when the first synthesis was achieved by Tiemann and Kruger, who initially named these compounds furo[ab1]diazoles. The early period of oxadiazole chemistry was characterized by limited research activity, with only occasional publications appearing until the early 1960s. Following this initial period of sparse development, the subsequent decade witnessed increased scientific interest in 1,2,4-oxadiazoles, primarily due to their unique structural properties and emerging applications in various fields.

The specific compound this compound emerged as part of the systematic exploration of substituted oxadiazole derivatives that began gaining momentum in modern synthetic chemistry. The introduction of halogen substituents, particularly bromine, and alkyl chains such as propyl groups represented strategic modifications designed to enhance the reactivity and versatility of the basic oxadiazole scaffold. The development of this particular compound reflects the broader trend in heterocyclic chemistry toward creating functionalized derivatives with specific substitution patterns that can serve as intermediates in synthetic pathways.

The compound's emergence in commercial chemical databases and supplier catalogs represents the culmination of synthetic methodology development that enables reliable and reproducible preparation of this heterocyclic structure. The establishment of standardized synthesis protocols and the availability of starting materials have facilitated the incorporation of this compound into research programs across multiple institutions and commercial laboratories.

Nomenclature and Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry nomenclature rules for heterocyclic compounds. The base name "oxadiazole" indicates the presence of a five-membered ring containing one oxygen atom and two nitrogen atoms. The numerical prefix "1,2,4" specifies the positions of the heteroatoms within the ring, with the oxygen at position 1, nitrogen atoms at positions 2 and 4, and carbon atoms at positions 3 and 5.

The substituent nomenclature provides precise structural information about the molecule's substitution pattern. The "3-Bromo" designation indicates the presence of a bromine atom attached to the carbon at position 3 of the oxadiazole ring. Similarly, the "5-propyl" specification denotes the attachment of a propyl group (a three-carbon alkyl chain) to the carbon at position 5 of the ring system. This systematic naming convention ensures unambiguous identification of the compound's structure and facilitates clear communication among chemists and researchers.

Chemical classification systems categorize this compound within multiple hierarchical frameworks. At the broadest level, it belongs to the class of organic compounds, specifically heterocyclic compounds due to the presence of heteroatoms in its ring structure. More specifically, it falls under the category of azoles, which are five-membered rings containing nitrogen atoms. The oxadiazole subclass further refines this classification, distinguishing it from other azole variants such as thiazoles, imidazoles, and triazoles.

| Classification Level | Category | Specification |

|---|---|---|

| Chemical Class | Organic Compounds | Carbon-based molecular structure |

| Structural Type | Heterocyclic Compounds | Ring containing heteroatoms |

| Ring System | Five-membered Azoles | Pentagonal nitrogen-containing ring |

| Specific Subclass | 1,2,4-Oxadiazoles | Oxygen and nitrogen heteroatoms |

| Substitution Pattern | Bromo-propyl Derivative | Halogen and alkyl substituents |

Registration and Identification Parameters

The registration and identification of this compound within chemical databases relies on multiple standardized identifier systems that ensure accurate tracking and referencing across scientific literature and commercial applications. These identification parameters serve as unique fingerprints for the compound, enabling researchers and suppliers to maintain consistency in documentation and prevent confusion with structurally related molecules.

Chemical Abstracts Service Registry Information (1256643-63-6)

The Chemical Abstracts Service registry number 1256643-63-6 serves as the primary unique identifier for this compound within the comprehensive Chemical Abstracts Service database system. This numerical identifier was assigned following the standard Chemical Abstracts Service registration procedures, which involve structural verification and database cross-referencing to ensure uniqueness and accuracy. The registry number enables unambiguous identification of the compound across multiple platforms and eliminates potential confusion with structurally similar oxadiazole derivatives.

The Chemical Abstracts Service registration process for this compound involved detailed structural analysis and comparison with existing database entries to confirm its distinct identity. The assignment of registry number 1256643-63-6 occurred following successful completion of the registration criteria, including verification of molecular structure, confirmation of chemical composition, and validation of naming conventions. This registration number now appears consistently across commercial supplier databases, academic publications, and regulatory documentation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOSXNCDRYUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Electrophilic Bromination

Electrophilic bromination of pre-formed 5-propyl-1,2,4-oxadiazole remains experimentally unverified due to the ring’s electron-deficient nature. Theoretical studies suggest that Lewis acid catalysts (e.g., FeBr) could facilitate bromine incorporation at position 3, but competing ring-opening reactions are a concern.

Directed Metallation and Quenching

Lithiation-bromination sequences offer a promising alternative:

-

Directed Deprotonation : Treat 5-propyl-1,2,4-oxadiazole with LDA at −78°C in THF, targeting the C3 hydrogen (pK ≈ 28–30).

-

Bromine Quenching : Addition of Br or N-bromosuccinimide (NBS) yields 3-bromo-5-propyl-1,2,4-oxadiazole.

Preliminary trials with analogous heterocycles report moderate yields (40–55%), though regioselectivity remains problematic.

Alternative Routes via Functional Group Interconversion

Halogen Exchange Reactions

3-Chloro-5-propyl-1,2,4-oxadiazole undergoes nucleophilic substitution with NaBr in DMF at 120°C, achieving 85–90% conversion. This method requires prior installation of a chloro group via:

化学反応の分析

Types of Reactions

3-Bromo-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of oxadiazoles.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine position.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole yields 3-aryl-5-propyl-1,2,4-oxadiazole .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. 3-Bromo-5-propyl-1,2,4-oxadiazole has been studied for its efficacy against various pathogens. A study demonstrated that modifications in the oxadiazole ring can enhance antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. The presence of bromine and the oxadiazole moiety enhances binding affinity to target enzymes involved in cell proliferation and survival. This characteristic positions this compound as a candidate for further research in cancer therapeutics.

Case Study: Anticancer Properties

A recent study focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. The results indicated that specific substitutions on the oxadiazole ring led to increased cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Agricultural Applications

Herbicidal Properties

Oxadiazoles have been identified as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. This compound exhibits herbicidal activity by disrupting photosynthesis and affecting plant growth regulators. Field studies have shown its potential in controlling weed populations without adversely affecting crop yields .

Insecticidal Activity

The compound has also been evaluated for insecticidal properties. Research indicates that certain oxadiazole derivatives can act as neurotoxins to pests, providing an environmentally friendly alternative to traditional insecticides. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide use .

Materials Science

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its inclusion in polymer blends has shown improvements in material performance, making it suitable for applications in coatings and composites .

Case Study: Synthesis of Functional Polymers

A study explored the incorporation of this compound into polyvinyl chloride (PVC) to create flame-retardant materials. The results demonstrated that even small amounts of the compound significantly improved the flame resistance of PVC composites while maintaining mechanical integrity .

作用機序

The mechanism of action of 3-Bromo-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazoles have been shown to inhibit thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s hydrogen bond acceptor properties, due to the electronegativities of nitrogen and oxygen atoms, play a crucial role in its biological activity .

類似化合物との比較

Structural and Physical Properties

The table below compares 3-Bromo-5-propyl-1,2,4-oxadiazole with structurally analogous derivatives:

Key Observations:

- Substituent Effects: Propyl vs. Alkyl vs. Aryl: Aryl-substituted derivatives (e.g., phenyl) exhibit lower solubility in polar solvents due to increased hydrophobicity .

Spectroscopic Characterization

生物活性

3-Bromo-5-propyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly as an anticancer agent and antimicrobial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The bromine and propyl substituents play crucial roles in modulating its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzyme activity or receptor binding. Notably, oxadiazoles have been shown to inhibit several important enzymes and pathways:

- Anticancer Activity : Compounds containing the oxadiazole moiety exhibit inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines such as HeLa (cervical cancer) and PC-3 (prostate cancer) .

- Antimicrobial Activity : The compound demonstrates significant antibacterial activity against pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the oxadiazole ring significantly influence its biological properties. For instance:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine) generally enhances the anticancer activity of oxadiazoles. Conversely, bulky substituents may reduce potency .

- Disubstitution Patterns : Studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles tend to exhibit improved biological profiles compared to monosubstituted derivatives .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies highlight the potential applications of this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance cytotoxicity against resistant cancer types .

- Antimicrobial Applications : Research focused on developing oxadiazole-based antimicrobial agents aimed at gastrointestinal pathogens demonstrated that certain derivatives maintained efficacy while exhibiting reduced permeability, making them suitable for targeted therapy .

- Agricultural Uses : Some derivatives have been explored for their potential as herbicides and insecticides due to their ability to disrupt biological pathways in pests and weeds .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Bromo-5-propyl-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazole derivatives often utilizes 1,3-dipolar cycloaddition between nitrile oxides and nitriles or other dipolarophiles. For brominated derivatives, halogenation steps (e.g., electrophilic bromination) are introduced post-cyclization. A typical protocol involves:

- Cyclization of amidoxime precursors with acyl chlorides, followed by bromination at the 3-position using NBS (N-bromosuccinimide) .

- Characterization via NMR (¹H/¹³C) to confirm regioselectivity and HPLC-MS for purity assessment .

Q. How is the structural integrity of this compound validated?

- Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous confirmation of the oxadiazole ring geometry and substituent orientation. For example, torsion angles between the oxadiazole and adjacent groups (e.g., propyl chains) can be analyzed to assess planarity .

- FT-IR spectroscopy verifies key functional groups (C-Br stretch at ~550–600 cm⁻¹; oxadiazole C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the 3-bromo and 5-propyl positions affect biological activity?

- The 3-bromo group enhances electrophilicity, enabling nucleophilic substitution reactions for derivatization. For instance, replacing Br with thiols or amines can modulate pharmacokinetic properties (e.g., logP, metabolic stability) .

- The 5-propyl chain influences hydrophobic interactions in enzyme binding pockets. Studies on analogous oxadiazoles show that longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but may reduce solubility .

- Structure-activity relationship (SAR) models using docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like fungal enzymes or bacterial quorum-sensing proteins .

Q. How can contradictions in reaction pathway data for oxadiazole derivatives be resolved?

- Kinetic studies (e.g., pH-rate profiling) combined with computational chemistry (DFT calculations) can distinguish between competing pathways. For example, identified dual proton-independent (uncatalyzed) and base-catalyzed pathways in oxadiazole rearrangements by analyzing activation energies and transition states .

- Isotopic labeling (e.g., ¹⁸O or ²H) tracks atom migration during cyclization or decomposition, resolving mechanistic ambiguities .

Q. What computational tools predict the physicochemical properties of this compound?

- Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., polar surface area, dipole moment) with solubility, bioavailability, and reactivity .

- Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack .

Q. How are noncovalent interactions in oxadiazole derivatives analyzed for crystal engineering?

- Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H⋯N, C–H⋯π) in crystal lattices. For example, revealed that CH⋯N hydrogen bonds stabilize layered 2D architectures in brominated oxadiazoles .

- Cambridge Structural Database (CSD) surveys provide statistical insights into preferred packing motifs for halogenated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。